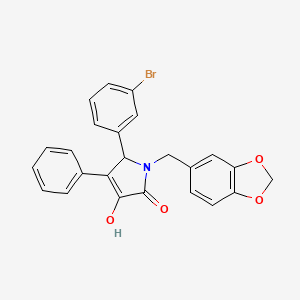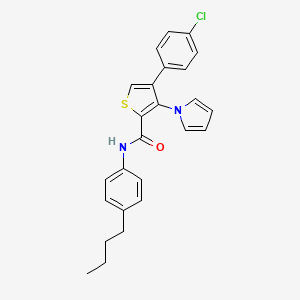
N-(2-chlorobenzyl)-2,3-dimethyl-1H-indole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-2,3-dimethyl-1H-indole-5-carboxamide: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a chlorobenzyl group attached to the nitrogen atom of the indole ring, along with two methyl groups at the 2 and 3 positions, and a carboxamide group at the 5 position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorobenzyl)-2,3-dimethyl-1H-indole-5-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where the nitrogen atom of the indole reacts with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Methylation: The methyl groups at the 2 and 3 positions can be introduced via alkylation reactions using methyl iodide and a strong base like sodium hydride.
Carboxamide Formation: The carboxamide group can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azides or thioethers.
科学的研究の応用
Chemistry: N-(2-chlorobenzyl)-2,3-dimethyl-1H-indole-5-carboxamide is used as a building block in organic synthesis, particularly in the development of new indole-based compounds with potential biological activities.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors, making it a candidate for drug discovery and development.
Medicine: Research has shown that indole derivatives, including this compound, may possess antimicrobial, anticancer, and anti-inflammatory properties, making them valuable in medicinal chemistry.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and dyes, due to its unique chemical structure.
作用機序
The mechanism of action of N-(2-chlorobenzyl)-2,3-dimethyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial properties.
類似化合物との比較
N-(2-chlorobenzyl)-2,5-dimethoxybenzenesulfonamide: A synthetic cannabinoid with potential therapeutic applications.
N-(2-chlorobenzyl)-1-(4-fluorobenzyl)-4-piperidinecarboxamide: Another indole derivative with potential biological activities.
N-benzyl-2-phenylethylamine derivatives: Compounds with psychoactive properties.
Uniqueness: N-(2-chlorobenzyl)-2,3-dimethyl-1H-indole-5-carboxamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its combination of a chlorobenzyl group, two methyl groups, and a carboxamide group makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C18H17ClN2O |
|---|---|
分子量 |
312.8 g/mol |
IUPAC名 |
N-[(2-chlorophenyl)methyl]-2,3-dimethyl-1H-indole-5-carboxamide |
InChI |
InChI=1S/C18H17ClN2O/c1-11-12(2)21-17-8-7-13(9-15(11)17)18(22)20-10-14-5-3-4-6-16(14)19/h3-9,21H,10H2,1-2H3,(H,20,22) |
InChIキー |
RMYUXSUYNRHSAJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)NCC3=CC=CC=C3Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Thiophen-2-yl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrazolo[1,5-a]pyrazine](/img/structure/B14973965.png)


![ethyl 2-[[2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate](/img/structure/B14973981.png)
![N-(2,5-difluorophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B14973987.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[9-(4-fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B14973989.png)

![2,6-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B14974000.png)

![N-(3,4-difluorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B14974013.png)
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B14974020.png)
![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methylphenoxy)acetamide](/img/structure/B14974032.png)
![3-(4-methylphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B14974046.png)
